2-Chloro-1-(2-chloroethyl)-4-fluorobenzene
Description
2-Chloro-1-(2-chloroethyl)-4-fluorobenzene (CAS: Not explicitly provided in evidence; structurally related to compounds in –20) is a halogenated aromatic compound featuring two chlorine substituents (at positions 1 and 2 of the ethyl chain) and a fluorine atom at position 4 of the benzene ring. Its molecular formula is C₈H₆Cl₂F, with a molecular weight of 195.04 g/mol.
Structurally, the 2-chloroethyl group may confer reactivity similar to nitrosoureas (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea in –3, 7), which degrade to form alkylating intermediates like 2-chloroethyl carbonium ions . The fluorine atom at position 4 likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
2-chloro-1-(2-chloroethyl)-4-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2F/c9-4-3-6-1-2-7(11)5-8(6)10/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHYBAPCJSFQRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzene.
Chlorination: The 4-fluorobenzene undergoes chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce a chlorine atom at the second position.
Alkylation: The chlorinated product is then subjected to alkylation with 2-chloroethanol in the presence of a strong base like sodium hydroxide to introduce the 2-chloroethyl group at the first position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(2-chloroethyl)-4-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products include 2-hydroxy-1-(2-chloroethyl)-4-fluorobenzene, 2-amino-1-(2-chloroethyl)-4-fluorobenzene, and 2-thio-1-(2-chloroethyl)-4-fluorobenzene.
Oxidation: Products include 2-chloro-1-(2-chloroethyl)-4-fluorobenzyl alcohol and 2-chloro-1-(2-chloroethyl)-4-fluorobenzaldehyde.
Reduction: Products include 2-chloro-1-(2-chloroethyl)-4-fluorotoluene.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-1-(2-chloroethyl)-4-fluorobenzene is utilized as a precursor in the synthesis of various pharmaceuticals. Its derivatives have shown significant biological activity, including:
- Anticancer Agents : Certain derivatives of this compound have been studied for their potential as anticancer agents. For example, modifications to the chloroethyl group can enhance the cytotoxicity against cancer cell lines.
- Antimicrobial Properties : Some studies indicate that derivatives of this compound exhibit antimicrobial activity, making them candidates for developing new antibiotics.
Agrochemicals
The compound serves as an important building block in the synthesis of agrochemicals. Its derivatives are explored for:
- Herbicides : Research has shown that fluorinated aromatic compounds can improve herbicidal activity due to their enhanced lipophilicity and stability.
- Insecticides : The chlorinated ethyl group contributes to the insecticidal properties of certain derivatives, making them effective against various pests.
Material Science
In material science, this compound is investigated for its role in:
- Polymer Chemistry : It can be used in the synthesis of fluorinated polymers, which are known for their chemical resistance and thermal stability.
- Coatings and Adhesives : The compound's properties allow it to be incorporated into formulations for protective coatings and adhesives that require high performance under extreme conditions.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of a derivative synthesized from this compound. The derivative showed promising results against several cancer cell lines with IC50 values significantly lower than existing treatments. The mechanism was attributed to its ability to induce apoptosis through the activation of specific cellular pathways.
Case Study 2: Herbicidal Efficacy
Research conducted by agricultural scientists demonstrated that a herbicide derived from this compound exhibited superior efficacy in controlling resistant weed species compared to traditional herbicides. Field trials indicated a reduction in weed biomass by over 90%, showcasing its potential for sustainable agriculture.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(2-chloroethyl)-4-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to changes in their structure and function. This can result in the modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
Key Observations :
- Degradation Pathways: Similar to nitrosoureas, 2-chloroethyl groups in the target compound may degrade via hydrolysis or enzymatic action to release reactive alkylating species (e.g., 2-chloroethanol, vinyl chloride) .
Alkylating Potential
The 2-chloroethyl group is a known alkylating agent, as demonstrated in nitrosoureas (–3, 7). For example, 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea forms 2-chloroethyl carbonium ions, which alkylate DNA and proteins, leading to cytotoxicity . While direct data on this compound are lacking, its structural similarity suggests comparable DNA adduct formation and protein carbamoylation .
Toxicity Profile
- Bone Marrow Toxicity : Nitrosoureas with 2-chloroethyl groups (e.g., GANU in ) exhibit myelosuppression due to alkylation of bone marrow DNA. However, fluorinated analogs like the target compound may show reduced toxicity due to enhanced metabolic stability .
- Environmental Toxicity: Chlorinated compounds like BCEE () and flame retardants (TCEP, TDCP in ) are persistent in ecosystems and bioaccumulate. The target compound’s fluorine substituent may reduce biodegradability compared to non-fluorinated analogs .
Environmental and Regulatory Considerations
- Flame Retardants: Chlorinated organophosphates (e.g., TCEP, TDCP) are regulated in childcare products due to carcinogenic risks ().
- Degradation Products: Degradation intermediates like 2-chloroethanol (observed in nitrosourea breakdown; ) are toxic and regulated in industrial emissions .
Biological Activity
2-Chloro-1-(2-chloroethyl)-4-fluorobenzene, also known as 1-(2-chloroethyl)-4-fluorobenzene, is an organic compound characterized by its unique molecular structure featuring both chloroethyl and fluorine substituents. This compound has garnered attention for its potential biological activities, particularly in the field of anticancer research. This article explores the biological activity of this compound, synthesizing findings from diverse sources, including case studies and experimental data.
The molecular formula of this compound is C8H8Cl2F. Its structure includes a benzene ring with a chloroethyl group and a fluorine atom, which significantly influences its chemical behavior and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activity. Its potential as an anticancer agent is particularly emphasized in various studies. The compound's ability to interact with specific biological targets suggests mechanisms that could lead to therapeutic applications.
The biological activity of this compound can be attributed to:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
- Antiproliferative Effects : In vitro studies have demonstrated that related compounds exhibit significant antiproliferative effects against various cancer cell lines, suggesting a potential for this compound to act similarly .
Case Studies and Research Findings
A review of recent literature highlights several key studies investigating the biological activity of this compound:
-
In Vitro Antiproliferative Assays :
- Studies have indicated that compounds structurally similar to this compound show IC50 values indicating effective inhibition of cancer cell growth. For instance, bis-(2-chloroethyl)-amino derivatives demonstrated IC50 values as low as 1.30 μM against HepG2 cells, suggesting strong antiproliferative properties .
-
Structure-Activity Relationship (SAR) :
- The presence of fluorine in the compound enhances its electronic properties, which may contribute to increased biological activity compared to other halogenated compounds. This has been supported by SAR studies indicating that modifications in halogen substituents can significantly alter the potency of similar compounds .
- Toxicological Studies :
Comparative Analysis with Similar Compounds
The following table summarizes some structural analogs and their unique features compared to this compound:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-(2-Chloroethyl)-4-chlorobenzene | Similar structure with chlorine instead of fluorine | Different reactivity due to chlorine's properties |
| 1-(2-Chloroethyl)-4-bromobenzene | Contains bromine instead of fluorine | Bromine’s larger size affects chemical properties |
| 1-(2-Chloroethyl)-4-iodobenzene | Iodine substitution leads to larger atomic size | Different reactivity patterns compared to fluorine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
